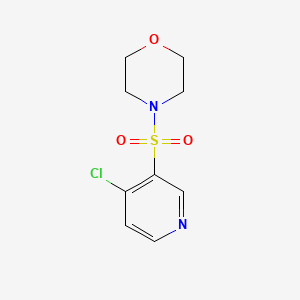
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound belonging to the class of pyridine-sulfonamide derivatives. It is characterized by its high polarity and low melting point, making it suitable for various laboratory experiments.
Preparation Methods
The synthesis of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.
Chemical Reactions Analysis
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Scientific Research Applications
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine has diverse applications in scientific research:
Antimicrobial Activity: It has shown significant modulating activity when combined with antibiotics like amikacin against multi-resistant strains of bacteria and fungi.
Chemical Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Material Science: Its unique properties make it valuable for studying molecular conformations and interactions in crystal structure analyses.
Mechanism of Action
The mechanism of action of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in microbial resistance.
Comparison with Similar Compounds
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is unique compared to other pyridine-sulfonamide derivatives due to its specific structural features and reactivity. Similar compounds include:
These compounds share similar chemical backbones but differ in their functional groups and specific applications.
Biological Activity
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is a pyridine-sulfonamide derivative that has garnered attention for its significant biological activity, particularly in antimicrobial applications. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a morpholine ring and a chloropyridine moiety. Its molecular formula is C10H12ClN2O2S, indicating a relatively high polarity and low melting point, which makes it suitable for laboratory applications. The structural characteristics contribute to its interactions with biological targets.
Antimicrobial Efficacy
Research indicates that this compound exhibits notable antimicrobial activity. It enhances the efficacy of antibiotics like amikacin against multi-resistant strains of bacteria and fungi. The sulfonyl group is believed to interact with specific enzymes and proteins involved in microbial resistance, suggesting potential therapeutic applications in combating infections.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| This compound | Enhanced (with amikacin) | Moderate |
| Amikacin | Limited | None |
| Other Sulfonamide Derivatives | Variable | Variable |
The mechanism by which this compound exerts its biological activity involves interaction with microbial resistance pathways. Studies suggest that the compound may modulate specific molecular targets through hydrogen bonding and other non-covalent interactions, crucial for its antimicrobial efficacy.
Synthesis
The synthesis of this compound typically involves multi-step processes. One common method includes reacting a secondary amine with sulfonyl chloride in dry dioxane at elevated temperatures (around 60°C). This process facilitates the formation of the desired compound while ensuring high yields.
Study on Antimicrobial Properties
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness in enhancing the performance of existing antibiotics against resistant strains. The findings indicated that when combined with amikacin, there was a significant reduction in bacterial growth rates compared to controls without the compound.
In Silico Studies
In silico studies have also been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a favorable binding profile, which supports its potential as a lead compound in drug development aimed at overcoming antibiotic resistance .
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-(4-chloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H11ClN2O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
IIWKZRBTZIHQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















